REACTION_CXSMILES
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[OH:1][S:2]([OH:5])(=O)=[O:3].O=S(=O)=O.[C:10]1([OH:16])[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>>[CH:11]1[C:10]([OH:16])=[CH:15][CH:14]=[C:13]([S:2]([OH:5])(=[O:3])=[O:1])[CH:12]=1 |f:0.1|
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |